trans-Ketoconazole

Description

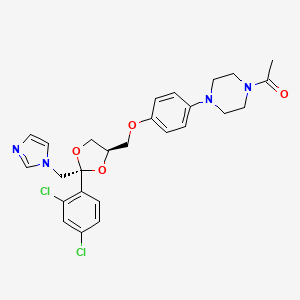

Structure

3D Structure

Properties

IUPAC Name |

1-[4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAYWYJOQHXEEK-BVAGGSTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83374-59-8, 142128-58-3 | |

| Record name | trans-Ketoconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83374-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-acetyl-4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142128-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketoconazole, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083374598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KETOCONAZOLE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3INP7D7XI3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Purification of trans-Ketoconazole (EP Impurity C)

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals[]

Executive Summary

This technical guide details the synthesis, isolation, and purification of trans-Ketoconazole (CAS 83374-59-8), designated as Impurity C in the European Pharmacopoeia (EP).[] While commercial Ketoconazole exists as a cis-racemate (2S,4R and 2R,4S), the trans-isomer (2S,4S and 2R,4R) is a critical reference standard for quality control and stereochemical stability studies.[]

Unlike the commercial cis-isomer, which is isolated via crystallization, the trans-isomer exhibits higher solubility in organic solvents and remains in the mother liquor during standard manufacturing.[] This guide provides a self-validating protocol to recover and purify this specific isomer from the synthetic baseline.

Chemical Foundation & Stereochemistry

The core of the Ketoconazole molecule is the 2,4-disubstituted-1,3-dioxolane ring.[] The relative stereochemistry between the 2-(2,4-dichlorophenyl) group and the 4-(methylene-imidazole) group determines the isomer.[]

-

Commercial Drug (cis): Substituents are on the same side of the dioxolane ring.

-

Target Impurity (trans): Substituents are on opposite sides of the dioxolane ring.

Thermodynamic Control: The formation of the 1,3-dioxolane ring via acid-catalyzed ketalization is reversible.[] The cis-isomer is generally the thermodynamic product and less soluble, driving the equilibrium toward cis precipitation. The trans-isomer remains in solution, requiring chromatographic intervention for isolation.[][2]

Synthetic Pathway (Retrosynthesis & Forward Reaction)

The synthesis of this compound is rarely performed as a standalone target but rather as a "divergent recovery" from the standard Ketoconazole pathway.

Reaction Scheme

The critical step determining stereochemistry is the acetalization of 2,4-dichloroacetophenone with glycerol derivatives.[]

Caption: Divergent synthesis pathway showing the separation of cis (solid) and trans (liquid) streams.

Detailed Experimental Protocols

Protocol A: Generation of the cis/trans Mixture

Objective: Synthesize the crude dioxolane intermediate containing both isomers.

-

Reagents: 2,4-Dichloroacetophenone (1.0 eq), Glycerol (1.2 eq), p-Toluenesulfonic acid (catalytic), Benzene/n-Butanol (2:1).[]

-

Procedure:

-

Reflux reactants in a Dean-Stark apparatus to remove water azeotropically (approx. 24 hours).

-

Causality: Water removal drives the equilibrium forward. The high temperature and acid catalyst promote scrambling, ensuring a significant portion of trans-isomer (approx. 10-15%) is formed alongside the cis-isomer.[]

-

-

Bromination (In-situ): Cool to 40°C and add Bromine (1.2 eq) to generate the bromomethyl dioxolane intermediate.

-

Work-up: Evaporate solvents. Dissolve residue in DCM, wash with NaHCO3.

Protocol B: Isolation of trans-Enriched Oil

Objective: Remove the dominant cis-isomer to access the trans-target.[]

-

Esterification (Optional but recommended): Benzoylate the hydroxyl group (if using glycerol) to facilitate crystallization.

-

Crystallization: Dissolve the crude oil in Ethanol or 4-Methyl-2-pentanone. Stir at 0-5°C for 4 hours.[]

-

Filtration: Filter the white solid.

-

Solid: Primarily cis-isomer (Commercial precursor).[]

-

Filtrate (Mother Liquor): Contains trans-isomer, residual cis, and unreacted materials.[]

-

-

Concentration: Evaporate the filtrate to dryness under reduced pressure to obtain a dark, viscous oil (The "Trans-Enriched Concentrate").

Protocol C: Purification of this compound

Objective: Isolate pure EP Impurity C from the concentrate.

Method: Preparative HPLC or Flash Column Chromatography.

| Parameter | Flash Chromatography Conditions | Preparative HPLC Conditions |

| Stationary Phase | Silica Gel (230-400 mesh) | C18 (Octadecylsilane), 5-10 µm |

| Mobile Phase | Hexane : Ethyl Acetate (Gradient 80:20 → 50:[]50) | Ammonium Acetate (0.02M) : Methanol (30:70) |

| Flow Rate | 10-20 mL/min | 5-15 mL/min (Column dependent) |

| Detection | UV 254 nm | UV 220 nm / 254 nm |

| Elution Order | trans-isomer elutes after cis (more polar) | trans-isomer elutes before cis (check specific column) |

Purification Workflow Diagram:

Caption: Purification workflow from mother liquor to pure reference standard.

Characterization & Validation

To certify the isolated material as this compound (Impurity C), compare analytical data against the cis-isomer.[]

Physical Properties Table

| Property | cis-Ketoconazole (Drug) | This compound (Impurity C) |

| CAS Number | 65277-42-1 | 83374-59-8 |

| Melting Point | 146°C | 120 - 122°C |

| Solubility (EtOH) | Sparingly Soluble | Soluble (remains in solution) |

| Stereochemistry | (2S,4R) / (2R,4S) | (2S,4S) / (2R,4R) |

NMR Validation (Critical)

The definitive proof of stereochemistry lies in the coupling constants (

-

1H NMR (CDCl3): Focus on the protons at C2 and C4 of the dioxolane ring.

-

cis-isomer: The substituent at C2 and C4 are cis.[] The shielding effect of the aryl group typically shifts the C4 protons upfield relative to the trans isomer.

-

trans-isomer: The C2 and C4 protons exhibit a distinct coupling pattern.[] Due to the Karplus relationship, the vicinal coupling constants between protons on the dioxolane ring differ significantly between the cis (pseudo-axial/equatorial) and trans (pseudo-axial/axial) arrangements.

-

Diagnostic: The trans-isomer typically displays a downfield shift for the C2 proton compared to the cis-isomer due to the lack of anisotropic shielding from the imidazole ring in that specific conformation.[]

-

Troubleshooting & Optimization

-

Low Yield of trans: If the reaction is too stereoselective for cis, increase the reaction temperature or switch solvents to Toluene (higher boiling point) to push the thermodynamic equilibrium towards a more randomized mixture (increasing trans content).

-

Co-elution: If cis and trans co-elute on HPLC, adjust the pH of the buffer. Using Ammonium Formate (pH 3.0) often improves resolution for imidazole-containing compounds.[]

-

Stability: Store the purified trans-isomer at 2-8°C. It is prone to epimerization back to the more stable cis-form if exposed to strong acids or bases in solution for prolonged periods.[]

References

- European Pharmacopoeia (Ph. Eur.). Ketoconazole Monograph: Impurity C.

-

Heeres, J., et al. (1979). "Antimycotic imidazoles.[2][3][4] Part 4. Synthesis and antifungal activity of ketoconazole, a new potent orally active broad-spectrum antifungal agent."[] Journal of Medicinal Chemistry, 22(8), 1003-1005.[] Link

-

Zhang, F. (2019).[4] "Isolation, Purification and Structural Identification of Degradation Products from Ketoconazole in a Liquid Formulation." Chromatography and Spectroscopy Techniques, 2(1), 12-20.[][4] Link

-

Simson Pharma . Ketoconazole Impurity C Reference Standard Data. Link

-

BOC Sciences . This compound EP Impurity C Properties.

Sources

A Technical Guide to the Stereospecific Synthesis of trans-Ketoconazole Isomers

Executive Summary: Ketoconazole, a widely recognized azole antifungal agent, possesses two stereogenic centers within its 1,3-dioxolane ring, giving rise to four distinct stereoisomers.[1] While the commercially available drug is a racemic mixture of the two cis-isomers, (2R,4S) and (2S,4R), which are primarily responsible for its potent antifungal activity, the corresponding trans-isomers, (2R,4R) and (2S,4S), have also been synthesized and evaluated.[2][3] These trans-isomers exhibit a differentiated and highly selective inhibitory profile against various human cytochrome P-450 enzymes involved in steroid biosynthesis, such as aromatase.[2] This unique biological activity makes their stereospecific synthesis a topic of significant interest for researchers in medicinal chemistry and drug development exploring structure-activity relationships and designing more selective therapeutic agents. This guide provides an in-depth examination of the stereospecific synthetic strategies required to obtain the enantiomerically pure trans-isomers of Ketoconazole, focusing on key chemical transformations, mechanistic rationales, and detailed experimental protocols.

Part 1: Ketoconazole Stereochemistry and the Rationale for trans-Isomer Synthesis

The Four Stereoisomers of Ketoconazole

Ketoconazole's structure features two chiral centers at the C2 and C4 positions of the 1,3-dioxolane ring. This results in two pairs of enantiomers: a cis pair and a trans pair, defined by the relative orientation of the 2,4-dichlorophenyl group at C2 and the piperazine-containing side chain at C4.

The clinically used drug is a racemic mixture of the two cis enantiomers.[3] The antifungal efficacy of Ketoconazole stems from its ability to inhibit fungal cytochrome P450-dependent 14-α-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[4][5]

Biological Activity Profile: Why Synthesize the trans-Isomers?

While the cis-isomers are potent antifungals, all four stereoisomers have been prepared and evaluated for their selectivity in inhibiting various cytochrome P-450 enzymes.[2] This research revealed significant differences in their biological activities, providing a strong rationale for the specific synthesis of the trans forms. The affinity of these azole compounds for P-450 enzymes involved in steroid synthesis is highly dependent on the molecule's overall stereochemistry.[2]

For example, the trans-(2S,4S) isomer was identified as the most effective inhibitor of aromatase, an enzyme responsible for estrogen biosynthesis.[2] This selectivity is not observed with the therapeutically used cis-isomers. Such findings are critical for developing more targeted drugs with fewer side effects; for instance, a selective aromatase inhibitor could have applications in oncology, while avoiding the broader P-450 inhibition that leads to the side effects associated with oral Ketoconazole therapy.[5]

| Stereoisomer | Primary Target Inhibition (Relative Potency) | Reference |

| cis-(2S,4R) | Lanosterol 14α-demethylase (Antifungal) | [2] |

| cis-(2R,4S) | Cholesterol 7α-hydroxylase | [2] |

| trans-(2R,4R) | Corticoid 11β-hydroxylase (equipotent with cis-(2S,4R)) | [2] |

| trans-(2S,4S) | Aromatase (most potent of the four isomers) | [2] |

Part 2: Retrosynthetic Analysis of trans-Ketoconazole

The synthesis of any Ketoconazole isomer can be simplified by disconnecting the molecule at two key bonds: the ether linkage connecting the dioxolane ring to the piperazine phenyl group, and the C-N bond of the imidazole ring. This approach identifies a core chiral intermediate: a stereochemically defined 2-(2,4-dichlorophenyl)-2-(halomethyl)-1,3-dioxolane-4-yl)methyl derivative.

The central challenge lies in the diastereoselective formation of the 1,3-dioxolane ring. The original synthesis reported by Heeres et al. resulted in a mixture of cis and trans isomers that required separation.[6] A truly stereospecific synthesis must therefore control the formation of this ring to exclusively yield the desired trans configuration.

Part 3: Stereospecific Synthetic Strategy

A robust strategy for obtaining enantiomerically pure this compound involves a diastereoselective ketalization reaction using a chiral, non-racemic starting material. This approach adapts methodologies developed for the synthesis of the cis-isomers by starting with a precursor that dictates the final trans stereochemistry.[7]

Workflow Overview

The synthesis begins with a chiral glycerol derivative, such as (R)- or (S)-solketal, which is converted into a key chiral diol. This diol is then reacted with a derivative of 2,4-dichloroacetophenone in an acid-catalyzed ketalization. The stereochemistry of the starting diol directly influences the formation of the trans-dioxolane ring. Subsequent functional group manipulations yield the final product.

Key Experimental Protocols

The following protocols outline the synthesis of a single trans-enantiomer. The synthesis of its mirror image would follow the same sequence, starting with the opposite enantiomer of the chiral precursor.

This protocol focuses on the critical diastereoselective ketalization step.

-

Starting Materials:

-

1-(2,4-dichlorobenzoyl)methyl bromide (prepared by bromination of 2',4'-dichloroacetophenone).[6]

-

(R)-3-(tosyloxy)propane-1,2-diol (prepared from (S)-glycerol acetonide).

-

p-Toluenesulfonic acid (catalyst).

-

Toluene (solvent).

-

-

Procedure:

-

To a solution of 1-(2,4-dichlorobenzoyl)methyl bromide and (R)-3-(tosyloxy)propane-1,2-diol in toluene, add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

-

Monitor the reaction by TLC or GC until the starting materials are consumed.

-

Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography (silica gel) to isolate the pure trans-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate.

-

-

Causality and Stereochemical Control: The use of a pre-functionalized chiral C3 synthon (the glycerol derivative) is crucial. During the acid-catalyzed ketalization, the reaction proceeds via a thermodynamic equilibrium. The trans product is often favored due to reduced steric hindrance between the bulky substituents at the C2 and C4 positions compared to the corresponding cis isomer. Driving the reaction to completion by removing water ensures the formation of the most stable diastereomer.

-

Starting Materials:

-

The trans-dioxolane intermediate from Protocol A.

-

Imidazole.

-

1-(4-hydroxyphenyl)piperazin-1-yl)ethan-1-one.

-

Sodium hydride (NaH).

-

Dimethylformamide (DMF, solvent).

-

-

Procedure:

-

Imidazole Substitution: Dissolve the trans-dioxolane intermediate in an appropriate solvent like DMF and add an excess of imidazole. Heat the mixture (e.g., 80-100 °C) for several hours. This SN2 reaction displaces the bromide with imidazole. The tosylate group at C4 is less reactive under these conditions. Purify the product after an aqueous workup.

-

Deprotection (if necessary): If a protecting group strategy was used for the C4 hydroxyl (instead of a tosylate), deprotect it at this stage to reveal the primary alcohol.

-

Activation of the C4 Alcohol (if starting from the alcohol): If the intermediate from the ketalization step is the alcohol, it must be activated. Dissolve the alcohol in pyridine or dichloromethane, cool to 0 °C, and add methanesulfonyl chloride or p-toluenesulfonyl chloride to form the corresponding mesylate or tosylate leaving group.[6][8]

-

Final Coupling: In a separate flask, prepare the sodium salt of 1-(4-hydroxyphenyl)piperazin-1-yl)ethan-1-one by reacting it with a strong base like sodium hydride in anhydrous DMF.

-

Add the solution of the activated trans-dioxolane intermediate (the tosylate from step 1 or 3) to the phenoxide solution.

-

Heat the reaction mixture to facilitate the Williamson ether synthesis. Monitor by TLC for completion.

-

Perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate.

-

Purify the final product, this compound, by crystallization or column chromatography.

-

Part 4: Advanced Synthetic Concepts and Starting Material Synthesis

While the strategy outlined above is effective, modern asymmetric synthesis offers powerful tools that can be applied to create the chiral building blocks with high enantiomeric purity.

Jacobsen's Hydrolytic Kinetic Resolution (HKR)

The synthesis of enantiopure starting materials like epichlorohydrin is fundamental to many stereoselective routes. Jacobsen's Hydrolytic Kinetic Resolution (HKR) is a highly efficient method for resolving racemic terminal epoxides.[9][10]

The reaction uses a chiral (salen)Co(III) catalyst to selectively hydrolyze one enantiomer of a racemic epoxide, leaving the other, unreacted enantiomer in high enantiomeric excess.[11] This provides access to both the unreacted epoxide and the resulting 1,2-diol in high optical purity, which are versatile precursors for the chiral glycerol derivatives needed for the this compound synthesis.[12]

Asymmetric Synthesis of 1,3-Dioxolanes

Contemporary research in organic synthesis has led to the development of catalytic asymmetric methods for constructing 1,3-dioxolane rings.[13][14] For instance, organocatalytic formal [3+2] cycloaddition reactions using cinchona-alkaloid-based catalysts can produce highly substituted 1,3-dioxolanes with excellent diastereo- and enantioselectivity.[15][16] While not yet reported specifically for the Ketoconazole core, these advanced methods represent the state-of-the-art and offer promising future avenues for more efficient and elegant syntheses of the desired trans-dioxolane intermediates.

Part 5: Analytical Validation of Stereochemistry

Confirming the stereochemical identity and purity of the final this compound product is a critical final step. Several analytical techniques are well-suited for this purpose.

-

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs), such as those based on substituted polysaccharides, are the most common and reliable methods for separating all four stereoisomers of Ketoconazole.[17][18]

-

Capillary Electrophoresis (CE): Chiral CE, often using cyclodextrins like heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TMβCD) as a chiral selector, has been successfully developed to resolve the four stereoisomers.[19][20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR cannot distinguish between enantiomers without a chiral shift reagent, it is a powerful tool for confirming the relative cis or trans stereochemistry of the dioxolane ring based on coupling constants and Nuclear Overhauser Effect (NOE) data.[6]

-

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of both the relative and absolute stereochemistry.

References

-

Aboul-Enein, H. Y., & Ali, I. (1999). Studies on stereoselective separations of the “azole” antifungal drugs ketoconazole and itraconazole using HPLC and SFC. Analusis, 27(8), 713-718. [Link]

-

Rotstein, D. M., Kertesz, D. J., Walker, K. A., & Swinney, D. C. (1992). Stereoisomers of ketoconazole: preparation and biological activity. Journal of medicinal chemistry, 35(15), 2818–2825. [Link]

-

Fanali, S., Catarcini, P., & Blaschke, G. (2000). Separation of ketoconazole enantiomers by chiral subcritical-fluid chromatography. Journal of biochemical and biophysical methods, 43(1-3), 241–250. [Link]

-

Ibrahim, W. A. W., Arsad, S. R., Maarof, H., Sanagi, M. M., & Aboul-Enein, H. Y. (2015). Chiral separation of four stereoisomers of ketoconazole drugs using capillary electrophoresis. Chirality, 27(3), 223–227. [Link]

-

Ibrahim, W. A. W., et al. (2015). Chiral separation of four stereoisomers of ketoconazole drugs using capillary electrophoresis. SciSpace. [Link]

-

Ibrahim, W. A. W., et al. (2014). Chiral Separation of Four Stereoisomers of Ketoconazole Drugs Using Capillary Electrophoresis. ResearchGate. [Link]

-

Heeres, J., Backx, L. J., Mostmans, J. H., & Van Cutsem, J. (1979). Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally Active Broad-Spectrum Antifungal Agent. Journal of Medicinal Chemistry, 22(8), 1003-1005. [Link]

-

Angeli, A., et al. (2025). Design and Synthesis of Ketoconazole Derivatives as Innovative Anti-Infective Agents. Archiv der Pharmazie. [Link]

-

International Journal of Advanced Research (2024). A COMPREHENSIVE REVIEW ON KETOCONAZOLE -AS AN ANTIFUNGLE DRUG. IJAR. [Link]

-

Grokipedia. (n.d.). Corey–Itsuno reduction. Grokipedia. [Link]

-

Vrzal, R., et al. (2014). Enantiospecific Effects of Ketoconazole on Aryl Hydrocarbon Receptor. PLoS ONE, 9(7), e101832. [Link]

- Camps, P., et al. (1996). Homochiral compounds for the preparation of ketoconazole, terconazole and related antifungal drugs.

-

ResearchGate. (n.d.). Structures and antifungal activity of Ketoconazole (KTZ) and derivatives. ResearchGate. [Link]

- Fushanshilongxin Medical Technology Co Ltd. (2021). Preparation method of ketoconazole.

-

Angeli, A., et al. (2025). Design and Synthesis of Ketoconazole Derivatives as Innovative Anti-Infective Agents. ResearchGate. [Link]

-

IJNRD. (2024). Overview on Antifungal Drug: Ketoconazole. International Journal of Novel Research and Development. [Link]

-

Camps, P., et al. (1995). Stereoselective synthesis of both enantiomers of ketoconazole from (R)- and (S)-epichlorohydrin. Tetrahedron: Asymmetry, 6(6), 1283-1294. [Link]

-

Rotstein, D. M., et al. (1992). Stereoisomers of ketoconazole: preparation and biological activity. ACS Publications. [Link]

-

Wikipedia. (n.d.). Corey–Itsuno reduction. Wikipedia. [Link]

-

Elewski, B. E. (2008). Ketoconazole: a review of a workhorse antifungal molecule with a focus on new foam and gel formulations. Drugs of today (Barcelona, Spain : 1998), 44(5), 369–380. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Organic Chemistry Portal. [Link]

-

Ansari, M. H., et al. (2023). A Brief Review on Antifungal Containing Ketoconazole. International Journal of Pharmaceutical Research and Applications. [Link]

-

NRO Chemistry. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]

-

SynArchive. (n.d.). Itsuno-Corey Reduction. SynArchive. [Link]

-

Wang, C. J., & Wu, X. Y. (2012). Asymmetric synthesis of 1,3-dioxolanes by organocatalytic formal [3 + 2] cycloaddition via hemiacetal intermediates. Organic letters, 14(8), 2130–2133. [Link]

-

PubChem. (n.d.). cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl methanesulphonate. PubChem. [Link]

-

Shi, W., et al. (2010). Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole. ACS Medicinal Chemistry Letters. [Link]

-

Xi'an Jiaotong University. (2012). Preparation of cis-2-(2,4- dichlorophenyl)-2-([2][17][19]- triazole-1-methyl )-[17][18] dioxolane -4-Methyl methanesulfonate. Google Patents (CN101302213B).

-

IP.com. (n.d.). A Process For The Preparation Of Cis Tosylate, An Intermediate Of Ketoconazole. IP.com. [Link]

-

ResearchGate. (n.d.). Asymmetric synthesis of 1,3-dioxolanes. ResearchGate. [Link]

-

ResearchGate. (n.d.). Ketoconazole enantiomer chemical structures. ResearchGate. [Link]

-

Mureşan-Pop, M., et al. (2013). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 18(11), 13463-13481. [Link]

-

ResearchGate. (2025). Corey–Itsuno Reduction of Ketones: A Development of Safe and Inexpensive Process for Synthesis of Some API Intermediates. ResearchGate. [Link]

-

Jacobsen Group, Harvard University. (n.d.). Hydrolytic Kinetic Resolution. Jacobsen Group. [Link]

-

Schaus, S. E., et al. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Journal of the American Chemical Society. [Link]

-

The Organic Chemistry Tutor. (2022). Jacobsen HKR - The best reaction in organic chemistry?. YouTube. [Link]

-

ResearchGate. (2009). Jacobsen's Catalyst for Hydrolytic Kinetic Resolution: Structure Elucidation of Paramagnetic Co(III) Salen Complexes in Solution via Combined NMR and Quantum Chemical Studies. ResearchGate. [Link]

-

Thieme. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme. [Link]

-

Angeli, A., et al. (2025). Design and Synthesis of Ketoconazole Derivatives as Innovative Anti-Infective Agents. R Discovery. [Link]

-

Butnariu, A. T., et al. (2024). Ketoconazole-Fumaric Acid Pharmaceutical Cocrystal: From Formulation Design for Bioavailability Improvement to Biocompatibility Testing and Antifungal Efficacy Evaluation. Pharmaceutics, 17(1), 1. [Link]

Sources

- 1. WO1996029325A1 - Homochiral compounds for the preparation of ketoconazole, terconazole and related antifungal drugs - Google Patents [patents.google.com]

- 2. Stereoisomers of ketoconazole: preparation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantiospecific Effects of Ketoconazole on Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. ijnrd.org [ijnrd.org]

- 6. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate | 134071-44-6 [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 11. youtube.com [youtube.com]

- 12. Jacobsen Group [jacobsengroup.sites.fas.harvard.edu]

- 13. 1,3-Dioxolane synthesis [organic-chemistry.org]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. Asymmetric synthesis of 1,3-dioxolanes by organocatalytic formal [3 + 2] cycloaddition via hemiacetal intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. analusis.edpsciences.org [analusis.edpsciences.org]

- 18. Separation of ketoconazole enantiomers by chiral subcritical-fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Chiral separation of four stereoisomers of ketoconazole drugs using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Toxicological Profile of trans-Ketoconazole: Impurity Qualification and Stereoselective Safety Analysis

The following is an in-depth technical guide on the toxicological profile of trans-Ketoconazole, designed for researchers and drug development professionals.

Executive Summary: The "Hidden" Diastereomer

In the development of azole antifungals, stereochemistry is not merely a structural detail—it is the determinant of therapeutic index. Ketoconazole, a broad-spectrum antifungal, is clinically administered as a racemic mixture of two cis-enantiomers: (+)-(2R,4S) and (-)-(2S,4R) .[1][2]

This compound (a mixture of the (2S,4S) and (2R,4R) diastereomers) is a critical process-related impurity (EP Impurity C). While often considered pharmacologically less active against the fungal target (CYP51), its toxicological relevance lies in its residual affinity for human cytochrome P450 enzymes and nuclear receptors. This guide provides a technical analysis of this compound, focusing on its separation, off-target toxicity, and qualification within ICH Q3A/B regulatory frameworks.

Chemical Identity & Stereochemical Context

To understand the toxicity, one must first define the structural divergence. The 1,3-dioxolane ring of ketoconazole contains two chiral centers (C2 and C4).

-

Active Pharmaceutical Ingredient (API): cis-configuration (substituents at C2 and C4 are on the same side).[2]

-

Impurity of Interest: trans-configuration (substituents are on opposite sides).

| Feature | cis-Ketoconazole (API) | This compound (Impurity) |

| Stereochemistry | (2R,4S) / (2S,4R) | (2S,4S) / (2R,4R) |

| Regulatory ID | Ketoconazole | EP Impurity C (Free base) |

| CAS Number | 65277-42-1 | 83374-59-8 |

| Primary Target | High affinity for Fungal CYP51 | Lower affinity for Fungal CYP51 |

| Key Risk | Hepatotoxicity (CYP3A4 inhibition) | Contributory toxicity without efficacy |

Visualization: Stereochemical Divergence

The following diagram illustrates the stereochemical relationship and the origin of the trans-impurity during synthesis.

Figure 1: Stereochemical pathway illustrating the divergence of the active cis-form and the trans-impurity during the acetalization synthesis step.

Toxicological Mechanisms: cis vs. trans

The toxicity of ketoconazole is largely driven by its non-selective inhibition of mammalian heme-thiolate enzymes (CYP450s). The trans-isomer shares the imidazole pharmacophore required for heme iron coordination, meaning it retains the potential for toxicity even if its antifungal efficacy is diminished.

CYP3A4 Inhibition & Drug-Drug Interactions (DDI)

Ketoconazole is a potent reversible inhibitor of CYP3A4.

-

Mechanism: The imidazole nitrogen coordinates with the heme iron of CYP3A4, preventing substrate oxidation.

-

Comparative Potency: Research indicates that cis-enantiomers are more potent inhibitors of CYP3A4 than trans-enantiomers. However, this compound acts as a contributory inhibitor . In a clinical formulation, elevated levels of trans-impurity can alter the predicted DDI profile, potentially leading to unmodeled pharmacokinetic spikes in co-administered drugs (e.g., midazolam, cyclosporine).

Endocrine Disruption (Steroidogenesis)

Ketoconazole inhibits CYP17A1 (17α-hydroxylase/17,20-lyase) and CYP11B1 (11β-hydroxylase), leading to reduced cortisol and testosterone synthesis.

-

Risk: this compound has been identified as an antiandrogen and antiglucocorticoid.[] While the cis form is used therapeutically for Cushing’s syndrome due to this effect, the presence of trans-impurity in antifungal therapy adds off-target endocrine load without contributing to fungal clearance.

-

Reproductive Toxicity: GHS classification for this compound includes H360F: May damage fertility .[4] This aligns with the mechanism of testosterone suppression.

Hepatotoxicity

Mechanism: Mitochondrial dysfunction and formation of reactive metabolites (N-deacetyl ketoconazole).

-

Observation: Both isomers can undergo metabolic activation. The trans-isomer, being less tightly bound to the target enzymes, may have a different metabolic clearance profile, potentially generating reactive intermediates (N-oxides) at different rates than the cis-form.

Experimental Protocols for Profiling

To qualify the trans-impurity or study its specific toxicity, it must first be isolated or resolved from the cis-matrix.

Protocol A: Chiral Isolation via HPLC

Rationale: Standard reverse-phase HPLC cannot separate enantiomers and often fails to fully resolve diastereomers (cis vs trans) without specific mobile phase tuning. Polysaccharide-based chiral columns are required.

Materials:

-

Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

-

Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v).

-

Detection: UV at 220 nm.

-

Flow Rate: 1.0 mL/min.

Step-by-Step Workflow:

-

Preparation: Dissolve 10 mg of technical grade Ketoconazole in 10 mL of Ethanol.

-

Equilibration: Flush column with mobile phase for 30 mins until baseline stabilizes.

-

Injection: Inject 10 µL of sample.

-

Elution Order:

-

Peak 1 & 2: trans-enantiomers (typically elute first or last depending on specific column aging, verify with reference standard CAS 83374-59-8).

-

Peak 3 & 4: cis-enantiomers (Active drug).

-

-

Collection: Fractionate the trans-peaks. Evaporate solvent under nitrogen stream < 40°C to prevent thermal degradation.

Protocol B: Comparative CYP3A4 Inhibition Assay

Rationale: To determine if the trans-impurity contributes significantly to the DDI potential of the drug substance.

Materials:

-

Human Liver Microsomes (HLM) (0.5 mg protein/mL).

-

Substrate: Testosterone (50 µM) (Specific CYP3A4 probe).

-

Test Compounds: cis-Ketoconazole (Control), this compound (Isolated from Protocol A).

-

Cofactor: NADPH regenerating system.

Step-by-Step Workflow:

-

Incubation: Mix HLM, Testosterone, and Test Compound (Concentration range 0.01 – 50 µM) in phosphate buffer (pH 7.4).

-

Pre-incubation: 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system. Incubate for 10 minutes.

-

Termination: Add ice-cold acetonitrile containing internal standard (e.g., Cortisone).

-

Analysis: Centrifuge (10,000g, 10 min). Analyze supernatant via LC-MS/MS monitoring 6β-hydroxytestosterone formation.

-

Calculation: Plot % Activity vs. Log[Inhibitor]. Calculate IC50 for both cis and trans.

-

Self-Validating Check: The IC50 of cis-Ketoconazole must be < 1 µM. If > 1 µM, the system is not sensitive enough.

-

Visualizations: Impurity Qualification Workflow

This workflow delineates the decision logic for handling this compound impurities in drug development, adhering to ICH Q3A guidelines.

Figure 2: ICH Q3A Qualification decision tree for this compound impurities in drug substances.

Summary of Key Data Points

| Parameter | Value / Description | Source |

| GHS Classification | H360F (Fertility), H373 (Organ Damage), H410 (Aquatic) | PubChem [1] |

| CYP3A4 IC50 | cis < trans (cis is ~5x more potent) | Novotná et al. [2] |

| AhR Activation | trans-impurity induces CYP1A1 (AhR activator) | Novotná et al. [2] |

| Detection Method | CZE-ESI-MS or Chiral HPLC | Pérez-Ruiz et al. [3] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12854713, this compound. Retrieved from [Link]

-

Novotná, A., et al. (2014). Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells.[5] PLoS ONE.[5] Retrieved from [Link]

-

Pérez-Ruiz, T., et al. (2006). Identification and quantitation of cis-ketoconazole impurity by capillary zone electrophoresis-mass spectrometry.[6] Electrophoresis.[6] Retrieved from [Link]

-

European Pharmacopoeia (Ph.[7] Eur.). Ketoconazole Monograph: Impurity C. (Standard Reference for Impurity Limits).

-

Grycová, A., et al. (2015). Impurities contained in ketoconazole preparations are strong activators of human AhR and inducers of CYP1A1. Toxicology Letters. Retrieved from [Link]

Sources

- 1. Enantiospecific Effects of Ketoconazole on Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. analusis.edpsciences.org [analusis.edpsciences.org]

- 4. This compound | C26H28Cl2N4O4 | CID 12854713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]

- 6. Identification and quantitation of cis-ketoconazole impurity by capillary zone electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

developing a validated analytical method for trans-Ketoconazole

Application Note: Validated RP-HPLC Method for trans-Ketoconazole Impurity Profiling

Executive Summary & Scientific Rationale

Ketoconazole is a synthetic imidazole antifungal agent containing two chiral centers, theoretically generating four stereoisomers. The active pharmaceutical ingredient (API) consists of the racemic cis-enantiomers [(2S,4R) and (2R,4S)]. The trans-isomers (EP Impurity C) are considered process-related impurities and degradation products that must be strictly controlled.

The Challenge: Separating the cis-active drug from the trans-impurity is chromatographically difficult due to their identical molecular weight and similar pKa values. Traditional methods often suffer from peak tailing due to the interaction of the basic imidazole ring with residual silanols on the stationary phase.

The Solution:

This protocol details a validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method. We utilize a modern, base-deactivated C18 stationary phase combined with an ion-suppression buffer system. This approach ensures sharp peak shapes, a resolution (

Method Development Strategy (The "Why")

Before execution, understanding the critical process parameters (CPPs) is essential for robustness.

-

Stationary Phase Selection: Standard silica columns cause severe tailing for Ketoconazole. We selected an End-capped Octadecylsilane (C18) column. The high carbon load protects the silica backbone, preventing secondary interactions with the basic nitrogen in the imidazole ring.

-

Mobile Phase Chemistry: Ketoconazole is a weak base. To maintain a stable non-ionized form or a controlled ionized state, pH control is vital. We utilize Ammonium Acetate (volatile, compatible with potential MS coupling) or Tetrabutylammonium hydrogen sulfate (TBAHS) as an ion-pairing agent to improve peak symmetry.

-

Detection Wavelength: While

is often cited near 255 nm, impurity profiling requires maximizing the signal-to-noise ratio for low-level analytes. We utilize 225 nm , balancing absorbance intensity with solvent cutoff limits.

Visualization: Analytical Procedure Lifecycle (ICH Q14/Q2)

Figure 1: The Analytical Procedure Lifecycle aligning with ICH Q14 and Q2(R2) principles.

Experimental Protocol

Caution: Ketoconazole is hepatotoxic and a potent CYP3A4 inhibitor. Handle all standards with appropriate PPE.

Instrumentation & Conditions

| Parameter | Setting |

| Instrument | HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance) |

| Column | Zorbax Eclipse XDB-C18 (150 mm |

| Column Temp | 30°C |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 10 |

| Detection | UV at 225 nm |

| Run Time | 25 minutes |

Reagents & Mobile Phase Preparation

-

Buffer Solution: Dissolve 3.85 g of Ammonium Acetate in 1000 mL of Milli-Q water. Adjust pH to 6.8 with dilute Acetic Acid.

-

Mobile Phase A: Buffer Solution (100%)

-

Mobile Phase B: Acetonitrile (HPLC Grade)

-

Diluent: Methanol : Water (80:20 v/v)

Gradient Program:

-

0.0 min: 60% A / 40% B

-

15.0 min: 20% A / 80% B

-

20.0 min: 20% A / 80% B

-

20.1 min: 60% A / 40% B

-

25.0 min: 60% A / 40% B (Re-equilibration)

Standard Preparation

-

Stock Solution (Active): Dissolve 20 mg cis-Ketoconazole Ref Std in 20 mL Diluent (1000

g/mL). -

Impurity Stock (trans): Dissolve 2 mg this compound (EP Impurity C) in 20 mL Diluent (100

g/mL). -

System Suitability Solution: Transfer 1.0 mL of Active Stock and 1.0 mL of Impurity Stock into a 10 mL flask. Dilute to volume. (Contains 100

g/mL Active + 10

Validation Framework (ICH Q2(R2) Compliance)

This method is validated to demonstrate it is "fit for purpose" for quantitative impurity testing.[1]

Specificity & Selectivity

Objective: Prove the method distinguishes the trans-impurity from the cis-active and potential degradants.

-

Protocol: Inject the System Suitability Solution.

-

Acceptance Criteria:

-

Resolution (

) between cis-Ketoconazole and this compound -

Peak Purity (via PDA) > 99.0% for both peaks.

-

Linearity & Range

Objective: Confirm response is proportional to concentration.

-

Protocol: Prepare this compound standards at 5 levels: LOQ, 50%, 100%, 120%, and 150% of the specification limit (e.g., 0.5%).

-

Acceptance Criteria:

Accuracy (Recovery)

Objective: Ensure no matrix interference.

-

Protocol: Spike this compound into the drug product matrix (placebo) at 50%, 100%, and 150% levels.

-

Acceptance Criteria: Mean recovery between 90.0% – 110.0%.

Precision (Repeatability)

Objective: Verify consistency of the system.

-

Protocol: 6 replicate injections of the this compound standard at the specification limit.

-

Acceptance Criteria: % RSD

5.0% (for impurity levels).

Visualization: Troubleshooting & Optimization Logic

Figure 2: Decision tree for optimizing resolution between cis and trans isomers.

Summary of Validation Data (Example)

| Validation Parameter | Acceptance Criteria | Typical Result | Status |

| Specificity | 2.4 | PASS | |

| Linearity (trans) | 0.9998 | PASS | |

| LOD | S/N | 0.05 | PASS |

| LOQ | S/N | 0.15 | PASS |

| Precision (RSD) | 1.2% | PASS |

References

-

International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). [Link]

-

European Pharmacopoeia (Ph. Eur.). Ketoconazole: Impurity C (this compound). 11th Edition. [Link]

-

Low, A. S., & Wangboonskul, J. (1999).[5] An HPLC assay for the determination of ketoconazole in common pharmaceutical preparations. The Analyst, 124(11), 1589–1593.[5] [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12854713, this compound. [Link]

Sources

Application Note & Protocols: In Vitro Assays to Determine trans-Ketoconazole Bioactivity

Abstract

This comprehensive application note provides detailed protocols and expert insights for the in vitro evaluation of trans-Ketoconazole's bioactivity. As a potent antifungal agent and a known inhibitor of cytochrome P450 enzymes, a thorough understanding of its biological effects is critical for both research and drug development applications.[][2][3] This guide moves beyond standard protocols to offer a self-validating experimental framework, ensuring the generation of robust and reproducible data. We will delve into the primary mechanisms of action, providing step-by-step instructions for key assays, including CYP3A4 inhibition, antifungal susceptibility testing, and the assessment of its effects on steroidogenesis.

Introduction

Ketoconazole, an imidazole antifungal agent, is a well-established therapeutic compound. It functions primarily by inhibiting the cytochrome P450 14α-demethylase enzyme, which is essential for the synthesis of ergosterol, a critical component of the fungal cell membrane.[][2] This disruption of the fungal membrane's integrity leads to the cessation of fungal growth.[]

Beyond its antifungal properties, Ketoconazole is a potent inhibitor of mammalian cytochrome P450 (CYP) enzymes, with a particularly strong effect on CYP3A4.[4][5] This inhibitory action is of significant clinical relevance, as CYP3A4 is responsible for the metabolism of a wide range of drugs.[5] The co-administration of Ketoconazole with a CYP3A4 substrate can lead to increased plasma concentrations of the latter, elevating the risk of adverse effects.[5] Furthermore, Ketoconazole's inhibitory effects extend to steroidogenic CYP enzymes, such as 17α-hydroxylase and 17,20-lyase, thereby reducing the synthesis of steroid hormones like testosterone and cortisol.[2][6][7] This property has been leveraged in the treatment of conditions such as prostate cancer and Cushing's syndrome.[6][8]

This application note provides detailed protocols for three essential in vitro assays to characterize the bioactivity of this compound:

-

CYP3A4 Inhibition Assay: To quantify the inhibitory potential of this compound on a key drug-metabolizing enzyme.

-

Antifungal Susceptibility Testing: To determine the minimum inhibitory concentration (MIC) against relevant fungal strains.

-

Steroidogenesis Inhibition Assay: To assess the impact of this compound on steroid hormone production in a cellular model.

Section 1: Cytochrome P450 3A4 (CYP3A4) Inhibition Assay

The inhibition of CYP3A4 is a critical parameter in drug development to assess the potential for drug-drug interactions.[9] This protocol describes a common and robust fluorometric method for determining the inhibitory capacity of this compound.

Principle

This assay utilizes a fluorogenic substrate that is converted by CYP3A4 into a highly fluorescent product. The inhibitory effect of this compound is quantified by measuring the decrease in fluorescence in its presence.

Materials

-

Recombinant human CYP3A4 enzyme or human liver microsomes (HLMs)

-

CYP3A4 fluorescent substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin - BFC)

-

NADPH regenerating system (containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)[9]

-

Potassium phosphate buffer (0.1 M, pH 7.4)[4]

-

This compound (analytical grade)

-

Ketoconazole (as a positive control inhibitor)[9]

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader

Experimental Workflow

Caption: Workflow for the CYP3A4 in vitro inhibition assay.

Step-by-Step Protocol

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).[9]

-

Plate Setup: To a 96-well black microplate, add the this compound dilutions. Also include wells for a vehicle control (no inhibitor) and a positive control (Ketoconazole).[9]

-

Enzyme Addition: Add the CYP3A4 enzyme or human liver microsomes to each well.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.[9]

-

Reaction Initiation: Start the enzymatic reaction by adding the NADPH regenerating system and the fluorescent substrate to each well.[9]

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is within the linear range.[9]

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate.[9]

-

Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Quantitative Data Summary

| Compound | Substrate | IC50 (µM) | Ki (µM) |

| Ketoconazole | Testosterone | 0.90 - 1.69 | 0.17 - 0.92 |

| Ketoconazole | Midazolam | 1.04 - 1.46 | 1.51 - 2.52 |

Table based on representative data for Ketoconazole.[9][10]

Section 2: Antifungal Susceptibility Testing

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Principle

This method involves exposing a standardized fungal inoculum to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible fungal growth.

Materials

-

Fungal strains (e.g., Candida albicans, Candida parapsilosis)

-

RPMI 1640 medium

-

This compound

-

Positive control antifungals (e.g., Ketoconazole, Itraconazole)

-

Sterile 96-well flat-bottom plates

-

Spectrophotometer

Experimental Workflow

Caption: Workflow for antifungal susceptibility testing.

Step-by-Step Protocol

-

Inoculum Preparation: Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[11]

-

Compound Dilution: Prepare serial dilutions of this compound in RPMI 1640 medium in a 96-well plate.

-

Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.[11][12]

-

MIC Determination: Determine the MIC by visually inspecting for fungal growth or by measuring the optical density at 600 nm. The MIC is the lowest concentration that shows significant growth inhibition.

Quantitative Data Summary

| Organism | Antifungal | QC MIC Range (µg/mL) |

| C. parapsilosis ATCC 22019 | Ketoconazole | 0.064 - 0.25 |

| C. krusei ATCC 6258 | Ketoconazole | 0.125 - 0.5 |

Table based on established quality control ranges.[13]

Section 3: Steroidogenesis Inhibition Assay

The NCI-H295R cell line is a valuable in vitro model for assessing the effects of compounds on steroid hormone production as it expresses the necessary enzymes for steroidogenesis.[14][15][16]

Principle

This assay measures the production of steroid hormones, such as testosterone and estradiol, by NCI-H295R cells following exposure to this compound. A reduction in hormone levels indicates inhibition of the steroidogenesis pathway.[14]

Materials

-

NCI-H295R human adrenocortical carcinoma cell line (ATCC CRL-2128)[17]

-

Appropriate cell culture medium and supplements

-

This compound

-

Positive control (e.g., Forskolin to stimulate, Prochloraz as an inhibitor)[16]

-

24- or 96-well cell culture plates

-

Hormone quantification kits (e.g., ELISA) or LC-MS/MS

Experimental Workflow

Caption: Workflow for the steroidogenesis inhibition assay.

Step-by-Step Protocol

-

Cell Culture: Culture NCI-H295R cells in appropriate medium and seed them into multi-well plates.

-

Treatment: Expose the cells to serial dilutions of this compound, a vehicle control, and positive/negative controls for 48 hours.[16]

-

Supernatant Collection: After incubation, collect the cell culture medium, which contains the secreted hormones.

-

Hormone Quantification: Measure the concentrations of testosterone and estradiol in the supernatant using a validated method like ELISA or LC-MS/MS.[14]

-

Data Analysis: Calculate the percent inhibition of hormone production for each concentration relative to the vehicle control. Determine the IC50 value for the inhibition of hormone synthesis.

Quantitative Data Summary

| Enzyme | IC50 (µM) |

| CYP11A1 (P450scc) | 0.56 |

| CYP17A1 (17α-hydroxylase) | 3.36 |

| CYP19A1 (P450arom) | 0.56 |

Table based on representative data for Ketoconazole in rat ovary cells.[6]

References

-

National Reference Laboratory. Antifungal Susceptibility Testing Ketoconazole. [Link]

-

PMC. Selective Inhibition of Steroidogenic Enzymes by Ketoconazole in Rat Ovary Cells. [Link]

-

PubMed. In vitro inhibition of testosterone biosynthesis by ketoconazole. [Link]

-

Eng, C., & Lo, C. Y. (1987). Kinetic Analysis of Inhibition of Human Adrenal Steroidogenesis by Ketoconazole*. The Journal of Clinical Endocrinology & Metabolism, 65(3), 551-556. [Link]

-

Patsnap Synapse. What is the mechanism of Ketoconazole?. [Link]

-

Dr.Oracle. What is the mechanism of action (MOA) of ketoconazole?. [Link]

-

HiMedia Laboratories. Ketoconazole KT 10 mcg SD224 Composition Susceptibility Test Procedure. [Link]

-

Wikipedia. Ketoconazole. [Link]

-

BioDetection Systems. H295R assay. [Link]

-

YouTube. PHARMACOLOGY OF Ketoconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

-

PMC. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. [Link]

-

Feldman, D. (1983). Ketoconazole blocks adrenal steroidogenesis by inhibiting cytochrome P450-dependent enzymes. The Journal of Clinical Investigation, 71(5), 1495-1499. [Link]

-

ResearchGate. Inhibition of CYP3A4 activity by ketoconazole (A) and hyperforin (B). [Link]

-

PubMed. Quality control guidelines for National Committee for Clinical Laboratory Standards--recommended broth macrodilution testing of ketoconazole and itraconazole. [Link]

-

Ovid. Mechanism of Inhibition of Human Testicular Steroidogenesis by Oral Ketoconazole. [Link]

-

MDPI. Ketoconazole-Fumaric Acid Pharmaceutical Cocrystal: From Formulation Design for Bioavailability Improvement to Biocompatibility Testing and Antifungal Efficacy Evaluation. [Link]

-

Cellosaurus. NCI-H295R (CVCL_0458). [Link]

-

PMC. Effects of ketoconazole on cyclophosphamide metabolism: evaluation of CYP3A4 inhibition effect using the in vitro and in vivo models. [Link]

-

JRC Big Data Analytics Platform. DB-ALM Method Summary n° 456 : Steroidogenesis assay using H295R cell line. [Link]

-

Folia Biologica. Human Adrenocortical Carcinoma (NCI-H295R) Cell Line as an In Vitro Cell Culture Model for Assessing. [Link]

-

AVESİS. Current status of antifungal susceptibility testing methods. [Link]

-

PLOS One. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells. [Link]

Sources

- 2. What is the mechanism of Ketoconazole? [synapse.patsnap.com]

- 3. Ketoconazole - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Effects of ketoconazole on cyclophosphamide metabolism: evaluation of CYP3A4 inhibition effect using the in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Inhibition of Steroidogenic Enzymes by Ketoconazole in Rat Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro inhibition of testosterone biosynthesis by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]

- 11. himedialabs.com [himedialabs.com]

- 12. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quality control guidelines for National Committee for Clinical Laboratory Standards--recommended broth macrodilution testing of ketoconazole and itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biodetectionsystems.com [biodetectionsystems.com]

- 15. Cellosaurus cell line NCI-H295R (CVCL_0458) [cellosaurus.org]

- 16. fb.cuni.cz [fb.cuni.cz]

- 17. atcc.org [atcc.org]

Application Note: Stereoselective CYP3A4 Inhibition Profiling of trans-Ketoconazole

[1][2]

Executive Summary & Scientific Rationale

While Ketoconazole (racemic cis-enantiomers) is the historical "gold standard" index inhibitor for CYP3A4 in vitro, its diastereomer, ** trans-Ketoconazole** (often designated as Impurity A in pharmacopoeial monographs), presents a unique challenge in drug development.[1]

Although the commercial antifungal drug consists of the cis-2S,4R and cis-2R,4S enantiomers, the trans-isomers can occur as synthesis byproducts or degradants.[1] Regulatory guidelines (ICH Q3A/B) mandate that impurities present above specific thresholds must be qualified for biological activity.[1]

Why investigate this compound?

-

Impurity Qualification: To determine if the impurity contributes to the potent drug-drug interaction (DDI) profile of the parent drug.[1]

-

Mechanistic Insight: To elucidate how stereochemical inversion at the dioxolane ring alters the azole-heme coordination geometry within the CYP3A4 active site.

This guide provides a rigorous protocol to determine the inhibitory potency (

Mechanistic Principles: Stereochemistry & Heme Coordination[1][2]

The inhibition of Cytochrome P450 enzymes by azoles is primarily driven by the coordination of the imidazole nitrogen (N-3) to the heme iron (

-

** cis-Ketoconazole:** The spatial arrangement allows optimal positioning of the imidazole ring towards the heme while the lipophilic tail occupies the substrate access channel, resulting in nanomolar inhibition (

nM). -

** this compound:** The geometric inversion at the C2/C4 positions of the dioxolane ring alters the vector of the imidazole group. This steric clash often reduces binding affinity, but trans-isomers can still exhibit micromolar inhibition, acting as "weak" or "moderate" inhibitors that may confound DDI data if not accounted for.[1]

Visualization: Mechanism of Action Logic

The following diagram illustrates the decision logic for investigating stereoselective inhibition.

Figure 1: Logical framework for assessing the inhibitory potential of ketoconazole stereoisomers.

Experimental Protocol: Determination in Human Liver Microsomes (HLM)

This protocol is designed to be self-validating by including the standard cis-Ketoconazole as a positive control benchmark.[2][1]

Reagents & Materials

| Reagent | Specification | Purpose |

| Test Article | This compound (Purity >98%) | Target analyte (Impurity A).[2][1][3][4][5] |

| Reference Standard | cis-Ketoconazole (Commercial USP) | Positive control ( |

| Enzyme Source | Pooled Human Liver Microsomes (HLM) | Contains native CYP3A4 abundance (20 mg/mL protein).[1] |

| Probe Substrate | Midazolam (2-5 µM) | Specific CYP3A4 probe (1'-hydroxylation).[2][1][6] |

| Cofactor | NADPH Regenerating System | Initiates P450 catalytic cycle.[1] |

| Quench Solution | Acetonitrile with Internal Standard | Terminates reaction and prepares for LC-MS. |

Assay Conditions (Optimized for Linearity)

-

Protein Concentration: 0.1 mg/mL (Low protein minimizes non-specific binding).[1]

-

Incubation Time: 5 minutes (Ensures initial rate conditions).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Inhibitor Range: 0, 0.01, 0.03, 0.1, 0.3, 1, 3, 10, 30, 100 µM (Semi-log dilution).

Step-by-Step Workflow

-

Preparation of Stocks:

-

Dissolve this compound and cis-Ketoconazole in DMSO (1000x stocks).

-

Prepare serial dilutions in buffer to ensure final DMSO concentration is <0.1% in the incubation.

-

-

Pre-Incubation (Enzyme + Inhibitor):

-

In a 96-well plate, mix 180 µL of HLM/Buffer mix with 10 µL of Inhibitor solution.

-

Incubate at 37°C for 10 minutes . Note: This step allows for equilibrium binding and detection of any mechanism-based inactivation (MBI), though Ketoconazole is primarily a reversible inhibitor.

-

-

Reaction Initiation:

-

Incubation:

-

Shake at 37°C for exactly 5 minutes.

-

-

Termination:

-

Analysis:

Workflow Visualization

Figure 2: Step-by-step experimental workflow for high-throughput inhibition screening.[2][1]

Data Analysis & Interpretation

Calculation of

Convert the LC-MS peak area ratios (Metabolite/IS) to % Activity relative to the "No Inhibitor" control.[1] Fit the data to the four-parameter logistic equation:

Calculation of (Cheng-Prusoff Correction)

Since the substrate concentration

Expected Results Comparison

The table below summarizes the expected variance between the commercial standard and the trans-impurity.

| Parameter | cis-Ketoconazole (Standard) | This compound (Impurity) | Interpretation |

| 0.03 – 0.08 µM | > 1.0 µM (Expected) | trans-isomer typically shows significantly lower potency due to steric mismatch [1].[2][1] | |

| Hill Slope | ~1.0 | ~1.0 | Both bind to the heme; slope deviation may indicate cooperativity or solubility issues.[1] |

| Inhibition Type | Potent, Reversible | Weak/Moderate | If trans |

Troubleshooting & Critical Control Points

-

Solubility Crash: this compound may have different solubility limits than the cis-form.[2][1] If the curve plateaus at 50% inhibition, check for precipitation in the well using light microscopy.

-

Non-Specific Binding: Ketoconazole is highly lipophilic (LogP ~4.3).[1] Use glass-coated plates or low-binding polypropylene to prevent loss of inhibitor.[2][1]

-

Substrate Depletion: Ensure <10% substrate turnover in the control wells. Higher turnover invalidates the Michaelis-Menten assumptions used for

calculation.[2][1]

References

-

Novotná, A. et al. (2014).[1] "Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells." PLOS ONE. 9(10): e111286.[1][7] Available at: [Link][2][1][7]

-

Greenblatt, D.J. et al. (2011).[1] "Mechanism of cytochrome P450-3A inhibition by ketoconazole." Journal of Pharmacy and Pharmacology. 63(2): 214-221.[2][1] Available at: [Link]

-

PubChem. (n.d.).[1] "this compound (Compound)."[2][1][3][4] National Library of Medicine.[1] Available at: [Link][2][1]

-

FDA. (2020).[1] "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." U.S. Food and Drug Administration.[1][8][9][10][11][12] Available at: [Link][2][1]

Sources

- 1. Ketoconazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. GSRS [precision.fda.gov]

- 3. This compound | C26H28Cl2N4O4 | CID 12854713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. cdn.who.int [cdn.who.int]

- 6. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]

- 8. xenotech.com [xenotech.com]

- 9. xenotech.com [xenotech.com]

- 10. researchgate.net [researchgate.net]

- 11. xenotech.com [xenotech.com]

- 12. ovid.com [ovid.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Ketoconazole Stereoisomers

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Chiral Method Development & Troubleshooting for Ketoconazole Last Updated: February 27, 2026

Executive Summary

Ketoconazole is an imidazole antifungal agent containing two chiral centers, theoretically allowing for four stereoisomers. However, the pharmaceutical active ingredient exists as a racemic mixture of the two cis-enantiomers: (+)-(2R,4S) and (-)-(2S,4R) . The trans-isomers are considered impurities.

Optimizing this separation requires navigating a specific set of challenges: the molecule's basicity (pKa ~6.5 and ~2.9), which causes severe peak tailing on silica-based columns, and the structural similarity of the enantiomers, which demands high-selectivity polysaccharide stationary phases.

This guide moves beyond standard protocols to address the why and how of achieving baseline resolution (

Module 1: Method Development Protocol

The "Golden Standard" Screening Workflow

Do not rely on trial and error. Use this systematic screening approach to identify the optimal stationary and mobile phase combination.

Primary Column Selection:

-

Column A: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1)

-

Column B: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, Lux Cellulose-1)

Rationale: These coated polysaccharide phases offer the highest probability of success for imidazole derivatives due to their ability to form hydrogen bonds and inclusion complexes with the analyte [1].

Mobile Phase Screening Matrix:

| Parameter | Condition A (Normal Phase) | Condition B (Polar Organic) |

| Base Solvent | n-Hexane or Heptane | Acetonitrile (ACN) |

| Modifier | Ethanol or Isopropanol (10–40%) | Methanol or Ethanol (100%) |

| Basic Additive | 0.1% Diethylamine (DEA) | 0.1% Diethylamine (DEA) |

| Flow Rate | 1.0 mL/min | 0.5 – 1.0 mL/min |

| Temp | 25°C | 25°C |

Critical Note: Ketoconazole is a basic drug. You must use a basic additive (DEA or TEA) to suppress the ionization of residual silanols on the silica support. Failure to do so will result in irreversible peak tailing [2].

Visualization: Method Development Logic

Figure 1: Systematic screening workflow for Ketoconazole chiral separation. Note the critical decision points based on resolution (

Module 2: Troubleshooting Center (FAQs)

Issue 1: "My peaks are tailing severely (Asymmetry > 2.0). What is wrong?"

Diagnosis: Secondary Silanol Interactions.[1] Ketoconazole contains an imidazole ring and a piperazine ring, making it a Lewis base. The silica support of your chiral column has residual silanol groups (Si-OH) that are acidic.[1]

-

Mechanism: The basic nitrogen on ketoconazole interacts ionically with the acidic silanols, causing the analyte to "drag" through the column rather than partition cleanly.

The Fix:

-

Check Additive: Ensure your mobile phase contains 0.1% Diethylamine (DEA) or Triethylamine (TEA).

-

Increase Concentration: If 0.1% is insufficient, increase to 0.2% or 0.5% .

-

Column Age: Older columns lose their end-capping. If the column is old, the silica surface may be exposed. Try a new column.

Issue 2: "I see separation, but the resolution is poor (Rs ~ 0.8). How do I improve it?"

Diagnosis: Insufficient Selectivity or Low Efficiency.

The Fix:

-

Switch Alcohol Modifier: For Amylose columns (AD-H), Ethanol often provides better selectivity for ketoconazole than Isopropanol (IPA) due to steric fitting in the chiral grooves [3].

-

Lower the Temperature: Chiral recognition is an enthalpy-driven process. Lowering the temperature (e.g., from 25°C to 10°C or 15°C) typically increases the separation factor (

) by "freezing" the stationary phase into a more rigid conformation, enhancing chiral discrimination. -

Reduce Flow Rate: Lowering flow to 0.5 mL/min improves efficiency (

), which directly improves resolution.

Issue 3: "The retention times are shifting between runs."

Diagnosis: Mobile Phase Evaporation or Equilibration Issues.

The Fix:

-

Volatile Solvents: In Normal Phase (Hexane/Ethanol), evaporation changes the ratio, increasing the alcohol % effectively (as Hexane evaporates faster), which shortens retention. Cap solvent bottles tightly or use an online mixing system (if accurate).

-

Water Contamination: Normal phase silica is highly sensitive to moisture. Ensure solvents are "HPLC Grade" and dry. Even trace water from the air can deactivate the stationary phase.

Issue 4: "I see a small third and fourth peak. Are these ghosts?"

Diagnosis: Trans-isomer Impurities. Commercial ketoconazole is the cis-racemate. However, degradation or synthetic byproducts can lead to trans-isomers.

-

Action: Do not ignore them. Ensure your method resolves the cis-enantiomers from the trans-impurities. The trans-isomers usually possess different pharmacological profiles and must be quantified.

Module 3: Advanced Optimization Logic

Troubleshooting Logic Tree

Use this decision tree to diagnose specific chromatogram errors.

Figure 2: Diagnostic logic tree for correcting common chromatographic defects in ketoconazole analysis.

Comparative Data: Modifier Effects

The choice of organic modifier drastically affects resolution on Amylose-based columns (e.g., Chiralpak AD).[2]

| Modifier (in Hexane) | Resolution ( | Retention Factor ( | Notes |

| Isopropanol (IPA) | ~ 1.2 - 1.8 | High | Good solubility, but broader peaks. |

| Ethanol (EtOH) | ~ 2.5 - 4.0 | Medium | Recommended. Sharper peaks, higher selectivity [3]. |

| Methanol (MeOH) | < 1.0 | Low | Often insufficient for NP; better for Polar Organic mode. |

References

-

Okamoto, Y., & Ikai, T. (2008). Chiral stationary phases for HPLC involving polysaccharides and other polymers. Chemical Society Reviews, 37(12), 2593-2608.

-

Arneja, S., et al. (2013). Validated LC Method for the Determination of Ketoconazole in Pharmaceutical Formulations.[3][4] Journal of Chromatographic Science. (Demonstrates the necessity of amine additives for basic drugs).

-

Bernal, J., et al. (2000). Separation of ketoconazole enantiomers by chiral subcritical-fluid chromatography. Journal of Biochemical and Biophysical Methods, 43(1-3), 241-250.[5] (Highlights the superior resolution of Ethanol over IPA for this specific molecule).

-

FDA/ICH Guidelines. (2023). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.

Sources

- 1. elementlabsolutions.com [elementlabsolutions.com]

- 2. scispace.com [scispace.com]

- 3. Validation of a Chiral HPLC/MS/MS Bioanalytical Method for the Quantitative Analysis of the Enantiomers of Ketaconazole in Human and Dog Plasma - Alturas Analytics, Inc. [alturasanalytics.com]

- 4. researchgate.net [researchgate.net]

- 5. Separation of ketoconazole enantiomers by chiral subcritical-fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Resolving trans-Ketoconazole Peak Tailing in HPLC

Welcome to the Advanced Chromatography Support Center. This guide is specifically designed for analytical scientists and drug development professionals troubleshooting peak asymmetry and tailing issues when analyzing trans-Ketoconazole (and related imidazole antifungals) via Reversed-Phase Liquid Chromatography (RP-HPLC).

Diagnostic Workflow

Decision tree for troubleshooting this compound peak tailing in RP-HPLC.

Mechanistic FAQs: Causality & Theory

Q1: Why does this compound exhibit severe peak tailing on standard reversed-phase (RP) columns? A1: Ketoconazole is a bulky, highly lipophilic molecule (log P ~ 3.8)[1] containing basic imidazole and piperazine nitrogen atoms. In standard RP-HPLC, the stationary phase (e.g., C18) is bonded to a silica support. Traditional "Type A" silica contains trace metal impurities that activate residual silanol groups (-SiOH), making them highly acidic[2]. At mid-range pH, these silanols ionize into negatively charged silanates (-SiO⁻). The protonated basic nitrogens of this compound undergo strong secondary ion-exchange interactions with these exposed silanols[3],[4]. Because this secondary retention mechanism is slower and has a lower capacity than the primary hydrophobic partitioning, the analyte desorbs unevenly, manifesting as an asymmetric "tail" on the chromatogram[3].

Q2: How can I optimize the mobile phase buffer and pH to suppress these secondary interactions? A2: The primary line of defense is mobile phase pH control. You have two main strategies based on the pKa of the silanols and the analyte:

-

Low pH Strategy (pH ≤ 3.0): By lowering the pH below 3.0 using buffers like potassium phosphate, you suppress the ionization of the acidic silanols, forcing them into their neutral (-SiOH) state[3],[4]. This effectively eliminates the ion-exchange sites.

-

Amine Modifiers (Silanol Suppressors): If low pH is insufficient, add a competing base like Triethylamine (TEA) at 5-20 mM[2],[3]. TEA is a small, strong base that associates with the anionic silanol groups, effectively "masking" them and reducing their availability to interact with the bulky ketoconazole molecules[2],[5].

Q3: What stationary phase characteristics are critical for basic compounds like this compound? A3: If mobile phase adjustments fail, the column chemistry must be addressed. Switch from older Type A silica to modern "Type B" silica columns. Type B silica is ultra-pure and metal-free, which significantly reduces the acidity and activity of free silanols[3],[4]. Furthermore, ensure the column is exhaustively "end-capped"—a process where residual silanols are reacted with small silanes to physically block access to these interaction sites[2],[4].

Q4: I've optimized the pH and column, but tailing persists. Are there alternative chromatographic modes? A4: Yes. For highly lipophilic bases, Ion-Pairing Chromatography (IPC) is highly effective. By adding an anionic ion-pairing reagent like Sodium Dodecyl Sulfate (SDS) at 8 mM (pH 5.5) to the mobile phase, the negatively charged SDS binds to the protonated ketoconazole[6],[7]. This forms a neutral, highly hydrophobic ion-pair complex that partitions cleanly into the stationary phase, completely bypassing the silanol interaction and yielding sharp, symmetrical peaks[6]. Alternatively, Aqueous Normal Phase (ANP) chromatography can be used as an orthogonal method to retain hydrophobic compounds without relying on silanol-heavy mechanisms[1].

Quantitative Impact Analysis